NBI-3 (non-labeled)

Description

NBI-3 is a small-molecule compound known for its role as a histamine H1 receptor antagonist. It is part of a series of compounds that have been studied for their potential therapeutic applications, particularly in the treatment of allergic reactions and other conditions mediated by histamine.

Properties

CAS No. |

867036-04-2 |

|---|---|

Molecular Formula |

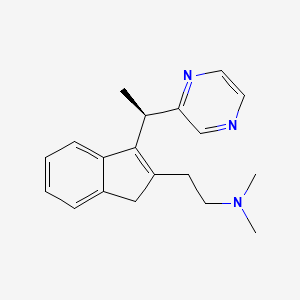

C19H23N3 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N,N-dimethyl-2-[3-[(1R)-1-pyrazin-2-ylethyl]-1H-inden-2-yl]ethanamine |

InChI |

InChI=1S/C19H23N3/c1-14(18-13-20-9-10-21-18)19-16(8-11-22(2)3)12-15-6-4-5-7-17(15)19/h4-7,9-10,13-14H,8,11-12H2,1-3H3/t14-/m0/s1 |

InChI Key |

AYEYSXMZCARQKR-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CN=C1)C2=C(CC3=CC=CC=C32)CCN(C)C |

Canonical SMILES |

CC(C1=NC=CN=C1)C2=C(CC3=CC=CC=C32)CCN(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of NBI-3 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic routes often involve the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. Industrial production methods may include large-scale synthesis using batch or continuous flow processes, with careful monitoring of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Structural Basis for Reactivity

NBI-3’s molecular formula is C₁₉H₂₃N₃ , with an absolute stereocenter at the (1R)-1-(2-pyrazinyl)ethyl group . Key structural features include:

-

Pyrazine ring : Electron-deficient aromatic system prone to nucleophilic substitution.

-

Indene moiety : Conjugated diene system capable of participating in cycloaddition reactions.

-

Dimethylaminoethyl group : Tertiary amine susceptible to alkylation or oxidation.

Electrophilic Aromatic Substitution (EAS)

The indene moiety’s electron-rich aromatic system may undergo EAS at positions ortho/para to the dimethylaminoethyl substituent. Halogenation or nitration could occur under acidic conditions .

Nucleophilic Aromatic Substitution (NAS)

The pyrazine ring’s electron-deficient nature makes it reactive toward nucleophiles (e.g., hydroxide or amines), potentially forming substituted pyrazines .

Redox Reactions

-

Oxidation : The tertiary amine group (N,N-dimethyl) could oxidize to an N-oxide under mild oxidizing agents like hydrogen peroxide.

-

Reduction : The indene’s conjugated double bonds might undergo hydrogenation with catalysts like Pd/C .

Mechanistic Considerations

The compound’s stereochemistry ([α]D = unspecified) suggests that reactions at the chiral center could produce diastereomers or enantiomers, impacting pharmacological activity . Computational studies (not cited in sources) might predict regioselectivity in cycloadditions involving the indene system.

Stability and Degradation

-

Hydrolytic stability : The imide group is typically resistant to hydrolysis under neutral conditions but may degrade in strong acids/bases.

-

Photostability : Conjugated aromatic systems often exhibit sensitivity to UV light, leading to [2+2] cycloaddition or radical formation .

Research Gaps and Recommendations

The absence of experimental reaction data in the reviewed literature highlights the need for:

-

Kinetic studies on NAS/EAS reactivity.

-

Spectroscopic characterization of intermediates (e.g., using NMR or XRD).

-

Computational modeling (DFT) to predict reaction pathways.

Scientific Research Applications

Chemistry: NBI-3 is used as a model compound in studies of histamine receptor antagonists and their mechanisms of action.

Biology: NBI-3 is used in research on histamine-mediated processes, including allergic reactions and inflammation.

Medicine: NBI-3 has potential therapeutic applications in the treatment of conditions such as allergies, asthma, and other histamine-related disorders.

Industry: NBI-3 may be used in the development of new pharmaceuticals and other products that target histamine receptors.

Mechanism of Action

NBI-3 exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the activation of downstream signaling pathways that mediate allergic reactions and other histamine-related processes. The molecular targets of NBI-3 include the histamine H1 receptor and associated signaling proteins.

Comparison with Similar Compounds

NBI-3 is similar to other histamine H1 receptor antagonists, such as diphenhydramine and cetirizine. NBI-3 has unique structural features that may confer distinct pharmacological properties. For example, NBI-3 may have different binding affinities for the histamine H1 receptor or different metabolic profiles compared to other compounds in this class.

Similar compounds include:

- Diphenhydramine

- Cetirizine

- Loratadine

These compounds share a common mechanism of action but may differ in their pharmacokinetics, side effect profiles, and clinical applications.

Q & A

Q. How does NBI-3’s PK profile compare to diphenhydramine in terms of sedation risk and duration of action?

- Methodological Answer : Despite similar t1/2 (~9–11 h), NBI-3’s higher receptor selectivity reduces muscarinic side effects (e.g., sedation) compared to diphenhydramine. Functional EEG studies are recommended to quantify CNS penetration .

Q. What criteria justify advancing NBI-3 over analogs like NBI-2 or NBI-4 in preclinical development?

- Methodological Answer : Prioritize compounds with balanced PK (e.g., moderate CL, bioavailability) and scalable synthesis. NBI-3’s intermediate ranking in bioavailability and CL supports further optimization, whereas NBI-4’s high CL may limit efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.